molecular formula C23H21NO4 B2495540 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate CAS No. 331460-64-1

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B2495540
CAS No.: 331460-64-1
M. Wt: 375.424
InChI Key: DVIYCUSRMOBUGF-BUVRLJJBSA-N
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Description

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate is a complex organic compound with a unique structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate, also known by its CAS number 331460-64-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C23H21NO4C_{23}H_{21}NO_4, with a molecular weight of 375.42 g/mol. The compound features a phenyl group substituted with a dimethoxyphenyl imine and a methylbenzoate moiety, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds in its class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among derivatives containing the dimethoxyphenyl group. This activity is often assessed through in vitro assays measuring cytokine release and inflammatory mediator production.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities, potentially protecting cells from oxidative stress and related damage.

Case Studies and Experimental Data

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Activity :
    • In vitro experiments indicated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS) .
  • Antioxidant Properties :
    • The antioxidant capacity was assessed using DPPH radical scavenging assays, where compounds with similar structural features displayed notable free radical scavenging activity .

Comparative Analysis Table

Biological ActivityCompound TestedEffectivenessReference
AntitumorRelated phenyl imine derivativesSignificant inhibition
Anti-inflammatoryDimethoxyphenyl derivativesReduced cytokine levels
AntioxidantSimilar structural compoundsHigh scavenging activity

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16-4-8-18(9-5-16)23(25)28-20-11-6-17(7-12-20)15-24-19-10-13-21(26-2)22(14-19)27-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYCUSRMOBUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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